molecular formula C6H17O21P5 B1200522 Inositol pentakisphosphate CAS No. 25663-09-6

Inositol pentakisphosphate

Cat. No.: B1200522
CAS No.: 25663-09-6
M. Wt: 580.06 g/mol
InChI Key: CTPQAXVNYGZUAJ-UHFFFAOYSA-N
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Description

Inositol pentakisphosphate (IP5), specifically the myo-inositol 1,3,4,5,6-pentakisphosphate isomer, is a pivotal intermediate in eukaryotic inositol phosphate metabolism. It is synthesized via phosphorylation of lower inositol phosphates and serves as the direct precursor to inositol hexakisphosphate (IP6) through the action of inositol 1,3,4,5,6-pentakisphosphate 2-kinase (IPK1) . IP5 is implicated in diverse cellular processes, including calcium signaling modulation, plant immunity, and phosphate homeostasis . Its structural uniqueness—characterized by five phosphate groups and an axial 2-hydroxyl group on the inositol ring—dictates its biochemical interactions and functional specificity .

Scientific Research Applications

Cancer Treatment

Inhibition of the Phosphatidylinositol 3-Kinase/Akt Pathway

Inositol pentakisphosphate has been identified as a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial in tumorigenesis and cancer progression. Research has demonstrated that Ins(1,3,4,5,6)P5 can inhibit Akt phosphorylation and activity, leading to apoptosis in various cancer cell lines, including ovarian, lung, and breast cancers .

  • Case Study: UCL Research Findings
    A study conducted by researchers at University College London indicated that this compound not only inhibited tumor growth in mouse models but also enhanced the efficacy of conventional chemotherapy agents like cisplatin and etoposide . This suggests its potential as a sensitizing agent in cancer therapies.
  • Mechanism of Action
    Ins(1,3,4,5,6)P5 competes with phosphoinositides for binding to pleckstrin homology (PH) domains, thereby disrupting critical signaling pathways that promote cell survival and proliferation . This mechanism positions it as a promising candidate for developing novel anti-cancer drugs.

Metabolic Regulation

Role in Insulin Sensitivity and Energy Metabolism

This compound has been implicated in enhancing insulin sensitivity and regulating glucose metabolism. Studies indicate that it may play a role in reducing insulin resistance and promoting metabolic health .

  • Impact on Glucose Homeostasis
    Research has shown that supplementation with this compound can lead to improved glucose uptake and glycogen synthesis in metabolic tissues . This is particularly relevant for conditions such as type 2 diabetes where insulin signaling is impaired.
  • Potential for Treating Metabolic Disorders
    The ability of Ins(1,3,4,5,6)P5 to modulate energy metabolism highlights its therapeutic potential for addressing metabolic disorders. Its role in enhancing cellular energetics through increased glycolysis and mitochondrial function is an area of active investigation .

Cellular Signaling

Regulation of Cell Signaling Pathways

This compound serves as a key regulator of various cellular signaling pathways beyond cancer and metabolism. It has been shown to interact with specific proteins involved in cell signaling cascades.

  • Antagonistic Effects on Inositol Triphosphate Receptors
    Ins(1,3,4,5,6)P5 acts as an antagonist to inositol triphosphate receptors (IP3Rs), dampening their activity and influencing calcium signaling within cells . This modulation can have significant implications for processes such as muscle contraction and neurotransmitter release.
  • Influence on Angiogenesis
    The compound has also been observed to inhibit angiogenesis induced by basic fibroblast growth factor (FGF-2), further underscoring its role as an antiangiogenic factor . This property could be leveraged in developing therapies for diseases characterized by abnormal blood vessel growth.

Summary Table of Applications

Application AreaMechanism/EffectReferences
Cancer TreatmentInhibits PI3K/Akt pathway; induces apoptosis
Metabolic RegulationEnhances insulin sensitivity; regulates glucose metabolism
Cellular SignalingAntagonizes IP3Rs; inhibits angiogenesis

Chemical Reactions Analysis

Dephosphorylation Reactions

Inositol pentakisphosphate can also undergo dephosphorylation reactions:

  • Dephosphorylation to Tetrakisphosphate:

    Ins 1 3 4 5 6 P5+H2OIns 3 4 5 6 P4+Pi\text{Ins 1 3 4 5 6 P}_5+H_2O\rightleftharpoons \text{Ins 3 4 5 6 P}_4+\text{Pi}

    This reaction highlights the role of phosphatases that remove phosphate groups from Ins(1,3,4,5,6)P5 to yield lower phosphorylated inositol phosphates .

Interaction with Metal Ions

This compound exhibits complexation behavior with various metal ions:

  • Formation of Complexes:

    Ins(1,3,4,5,6)P5 can form soluble complexes with multivalent cations such as Ca²⁺ and Mg²⁺. These interactions are essential for its biological function and stability in cellular environments .

Antagonistic Effects on Receptors

Research indicates that Ins(1,3,4,5,6)P5 can act as an antagonist to inositol triphosphate receptors:

  • Competitive Binding:

    Ins(1,3,4,5,6)P5 inhibits the activity of inositol triphosphate by competing for receptor binding sites. This antagonism can modulate calcium signaling pathways within cells .

Enzyme Kinetics for IPK1

SubstrateKm (μM)Vmax (nmol/min/mg)
Myo-inositol 1-Phosphate119625
Myo-inositol Tetrakisphosphate--

Q & A

Q. What methodological approaches are recommended for detecting and quantifying InsP5 in complex biological samples?

Basic Research Question
InsP5 detection requires techniques with high sensitivity due to its low abundance and structural similarity to other inositol phosphates. High-performance ion chromatography (HPIC) coupled with conductivity detection is widely used, as it resolves InsP5 isomers (e.g., 1,3,4,5,6-InsP5) from other inositol phosphates . Fluorimetric assays, leveraging competitive binding with fluorescent probes, offer rapid quantification in urine or cell lysates, though they may require pre-purification to avoid cross-reactivity . For tissue samples, 31^{31}P NMR spectroscopy can non-destructively identify InsP5 and its metabolites, but it demands large sample volumes and specialized instrumentation .

Q. How can researchers experimentally model InsP5 metabolism and its interaction with kinases like IP6K1/2?

Advanced Research Question
CRISPR/Cas9-generated knockout cell lines (e.g., IP6K2-KO HeLa cells) enable targeted study of InsP5 phosphorylation into diphosphoinositol phosphates (e.g., PP-InsP5) . For kinetic analysis, recombinant IP6K1/2 proteins can be purified, and activity assays performed using radiolabeled ATP or ADP-Glo™ kits to measure phosphate transfer. Structural insights into substrate binding can be derived from X-ray crystallography of kinase-inhibitor complexes (e.g., with InsP5 analogs), as demonstrated in mammalian IP6K2 studies .

Q. What structural features of InsP5-binding proteins are critical for functional studies?

Advanced Research Question
Crystal structures of InsP5 2-kinase reveal a conserved zinc-binding domain essential for catalytic activity and a flexible loop region that accommodates substrate isomer specificity . Mutational studies targeting these regions (e.g., Zn2+^{2+}-chelating residues) can disrupt kinase activity, validating structural-functional correlations . Molecular dynamics simulations further elucidate how PH domains selectively bind InsP5 isomers, with electrostatic interactions at the β1-β2 loop being critical for affinity .

Q. How can researchers investigate non-catalytic roles of InsP5 in ribosomal RNA synthesis?

Advanced Research Question
Co-immunoprecipitation (Co-IP) of InsP5-binding proteins in nuclear extracts, followed by mass spectrometry, identifies interaction partners like nucleolar RNA helicases . Functional validation involves siRNA-mediated knockdown of InsP5 kinases and monitoring rRNA processing via Northern blotting or RT-qPCR. InsP5 depletion via chelation (e.g., using polyamine-conjugated InsP5 sponges) can disrupt rRNA maturation, highlighting its regulatory role .

Q. How should contradictory data on InsP5’s catalytic vs. non-catalytic roles be reconciled?

Advanced Research Question
Contradictions arise from context-dependent functions. For example, IP6K2’s catalytic activity dominates in cytosolic InsP7 synthesis, while its non-catalytic role in rRNA processing occurs in the nucleolus . Experimental strategies include:

  • Tissue-specific knockout models to isolate compartmentalized functions.
  • Catalytically dead mutants (e.g., IP6K2D305A^{D305A}) to dissect kinase-independent effects.
  • Metabolite profiling (e.g., LC-MS/MS) to correlate InsP5 levels with phenotypic outcomes .

Q. What assays are optimal for measuring IP6K1/2 kinase activity in vitro?

Basic Research Question
A two-step assay using 3^{3}H-labeled InsP5 and ATPγS allows detection of 3^{3}H-PP-InsP5 via polyethyleneimine-cellulose thin-layer chromatography . Alternatively, malachite green phosphate assays quantify inorganic phosphate release, though they require stringent controls to exclude background ATP hydrolysis. For high-throughput screens, ADP-Glo™ kits coupled with luminescence detection provide sensitivity for inhibitor studies .

Q. How can InsP5 isomers be distinguished in signaling studies?

Advanced Research Question
Isomer-specific antibodies (e.g., anti-1,3,4,5,6-InsP5) enable immunoprecipitation and localization via immunofluorescence . Chemical derivatization (e.g., periodate oxidation of vicinal diols in 2-OH-containing isomers) followed by LC-MS/MS distinguishes 1,3,4,5,6-InsP5 from 1,2,4,5,6-InsP5 . Functional assays using PH domain probes (e.g., Grp1-PH) can selectively detect bioactive isomers in cell lysates .

Q. What experimental approaches elucidate InsP5’s role in GPCR or RTK signaling pathways?

Advanced Research Question
InsP5 modulates Ca2+^{2+} release by competing with IP3 for PH domain binding. FRET-based biosensors (e.g., GFP-tagged PH domains) can visualize InsP5 dynamics in live cells stimulated with ligands like ATP or EGF . Genetic ablation of InsP5 kinases (e.g., IP6K1/^{-/-} mice) combined with phosphoproteomics identifies downstream targets like PLCγ1 or PI3K effectors .

Q. How can isotopic labeling track InsP5 metabolism in vivo?

Advanced Research Question
3^{3}H- or 13^{13}C-labeled myo-inositol can be administered to cell cultures or model organisms (e.g., Dictyostelium), followed by extraction and chromatographic separation of labeled InsP5 . Stable isotope labeling with 15^{15}N-ATP in kinase assays enables tracking of phosphate transfer via mass spectrometry .

Q. What are key challenges in studying InsP5’s pleiotropic functions, and how can they be addressed?

Advanced Research Question
Challenges include:

  • Isomer complexity : Use isomer-specific probes and advanced separations (e.g., ion-pairing LC-MS).
  • Compartmentalization : Subcellular fractionation coupled with metabolomics .
  • Dynamic turnover : Rapid quenching (e.g., perchloric acid) and flash-freezing to preserve labile intermediates .
  • Functional redundancy : Combinatorial knockout of IP6K1/2 and related kinases (e.g., ITPK1) .

Comparison with Similar Compounds

Structural and Chemical Properties

IP5 is distinguished from related inositol phosphates by its phosphorylation pattern and conformational flexibility. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Compound Phosphate Groups Key Structural Features Conformational Behavior
IP5 5 Axial 2-OH; 1,3,4,5,6-phosphorylation Undergoes ring-flip at pH >9; stable at physiological pH
scyllo-InsP5 5 C-2 epimer of IP5 (equatorial 2-OH) Ring-flip initiates at pH 8; similar microprotonation to IP5 at pH 7
IP6 6 Fully phosphorylated (1,2,3,4,5,6) Highly anionic; forms sodium adducts in ESI-MS
5PP-IP5 (IP7) 5 + pyrophosphate Pyrophosphate at C5; high-energy bond Binds coatomer with subnanomolar affinity
IP3 3 1,4,5-phosphorylation Agonist for IP3 receptors; minimal structural complexity

Enzymatic Interactions and Substrate Specificity

IP5’s interactions with enzymes highlight its unique role in metabolic pathways:

Table 2: Enzymatic Processing and Inhibition

Compound Key Enzymatic Interactions Functional Outcome
IP5 - Substrate for IPK1 (converted to IP6) IP6 synthesis for mRNA export and chromatin remodeling
- Inhibits IP3 receptors via competitive binding Attenuates calcium mobilization
scyllo-InsP5 - Resistant to IPK1 and PTEN Used to distinguish specific vs. electrostatic effects
IP6 - Substrate for IP6K (generates 5PP-IP5/IP7) Regulates phosphate release in acidocalcisomes
5PP-IP5 (IP7) - Hydrolyzed by Siw14 phosphatase (β-phosphate cleavage) Modulates K+ channel gating in Golgi
  • IPK1 Specificity : IP5’s axial 2-OH group is critical for IPK1 binding, a feature absent in scyllo-InsP5, explaining the latter’s metabolic inertness .

Analytical and Methodological Considerations

  • Mass Spectrometry : IP6’s high anionic charge complicates ESI-MS analysis, whereas IP5 and scyllo-InsP5 exhibit distinct fragmentation patterns .
  • Chromatography : Anion-exchange columns effectively separate IP5 and IP6, with reversed-phase cartridges minimizing interference in leaf tissue analyses .

Properties

IUPAC Name

(2-hydroxy-3,4,5,6-tetraphosphonooxycyclohexyl) dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPQAXVNYGZUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17O21P5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864938
Record name Inositol pentaphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25663-09-6
Record name Inositol pentaphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25663-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inositol pentaphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025663096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inositol pentaphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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